

Comparative Toxicity Analysis of Demeton-S-methyl and Its Metabolites

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Compound of Interest

Compound Name: Demeton-S-methyl

Cat. No.: B133067

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This guide provides a detailed comparison of the toxicity of the organophosphate insecticide **Demeton-S-methyl** and its primary metabolites, **Demeton-S-methyl** sulfoxide and **Demeton-S-methyl** sulfone. The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Overview of Toxicological Profiles

Demeton-S-methyl and its metabolites are systemic and contact insecticides that exert their toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.^{[1][2]} The metabolic oxidation of **Demeton-S-methyl** in plants, animals, and the environment leads to the formation of **Demeton-S-methyl** sulfoxide and subsequently **Demeton-S-methyl** sulfone.^{[3][4]} These metabolites are also potent cholinesterase inhibitors.^{[3][5]}

Quantitative Toxicity Data

The following table summarizes the acute toxicity data (LD50) and in vitro enzyme inhibition data (IC50) for **Demeton-S-methyl** and its key metabolites.

Compound	Test Species	Route of Administration	LD50 (mg/kg body weight)	IC50 (Molar) for Sheep Erythrocyte AChE	Reference(s)
Demeton-S-methyl	Rat (Male & Female)	Oral	30 - 85	6.5×10^{-5}	[1][3][6]
Rat	Dermal	~85	[1]		
Guinea Pig (Male)	Oral	110	[1][3][6]		
Demeton-S-methyl sulfoxide	Rat	Oral	30 - 75	4.1×10^{-5}	[4]
(Oxydemeton-methyl)	Mouse	Oral	30	[4]	
Guinea Pig	Oral	120	[4]		
Demeton-S-methyl sulfone	Rat	Oral	-	2.3×10^{-5}	[3][4]

Note: LD50 values can vary based on the specific strain, sex, and age of the test animals, as well as the formulation of the test substance.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized experimental protocols. Below are detailed descriptions of the key methodologies employed.

Acute Oral Toxicity Testing (OECD Guideline 420, 423, 425)

Acute oral toxicity studies are conducted to determine the adverse effects that occur within a short time of oral administration of a single dose of a substance.[7] The OECD provides several guidelines for this purpose.

- **Principle:** A test substance is administered orally by gavage to fasted experimental animals (commonly rats) in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8][9] The objective is to identify the dose that causes evident toxicity or mortality, allowing for classification of the substance's acute toxicity.[7][10]
- **Animal Selection and Housing:** Healthy, young adult rodents of a single sex (typically females, as they can be slightly more sensitive) are used.[8] Animals are acclimatized to laboratory conditions for at least five days before the study.[11] They are housed in appropriate cages with controlled temperature ($22 \pm 3^{\circ}\text{C}$) and humidity (30-70%).[11]
- **Dose Administration:** The test substance is administered in a single dose via a stomach tube or suitable intubation cannula.[9] Animals are fasted (food, but not water, withheld) overnight before dosing.[9]
- **Observation Period:** Animals are observed for at least 14 days.[8] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[8] The time of death is recorded as precisely as possible.[8]
- **Data and Reporting:** The final report includes details on the test animal species and strain, environmental conditions, dose levels, and a tabulation of responses, including mortality and signs of toxicity.[11]

In Vitro Cholinesterase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of the acetylcholinesterase enzyme.

- **Principle:** The assay measures the activity of cholinesterase in the presence of varying concentrations of an inhibitor. The most common method is the Ellman's assay, which uses a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[12] Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically. The reduction in color formation in the presence of an inhibitor is proportional to the degree of enzyme inhibition.
- **Procedure:**

- A solution of purified or tissue-derived cholinesterase (e.g., from sheep erythrocytes) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[\[13\]](#)
- The enzyme is pre-incubated with various concentrations of the test compound (**Demeton-S-methyl** or its metabolites) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[\[4\]](#)[\[13\]](#)
- The enzymatic reaction is initiated by adding the substrate (acetylthiocholine) and the chromogen (DTNB).
- The change in absorbance is monitored over time using a spectrophotometer.
- The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

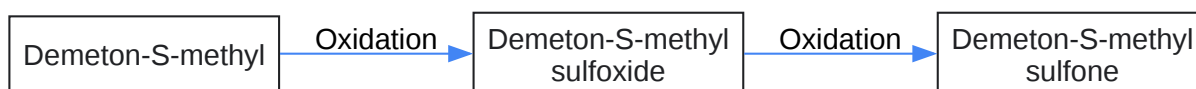
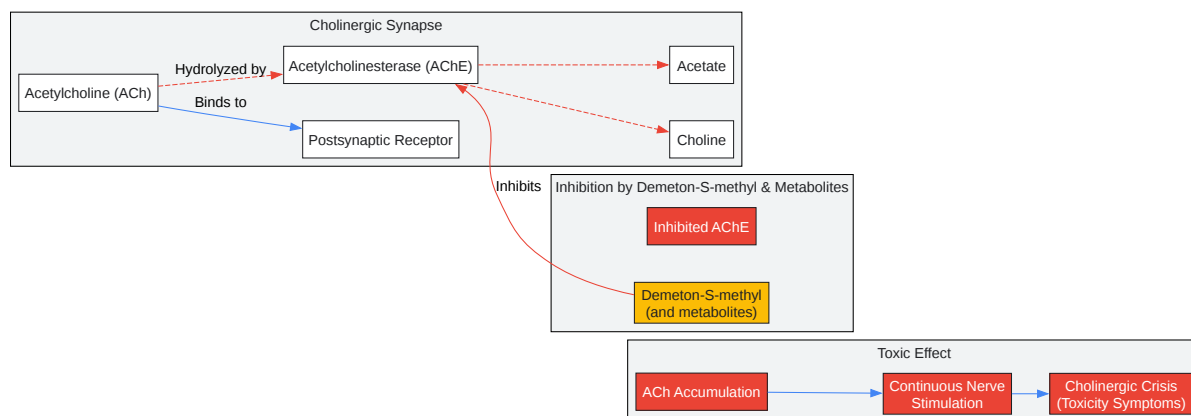
These assays are used to assess the general toxicity of a compound to cells in culture.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT to a purple formazan product, which can be dissolved and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
- Procedure:
 - Cells are seeded in a 96-well plate and allowed to attach and grow for a specified period.
 - The cells are then treated with various concentrations of the test compound for a defined exposure time (e.g., 24 or 48 hours).[\[14\]](#)
 - After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow for formazan formation.

- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (the concentration that reduces cell viability by 50%) can be calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of toxicity for **Demeton-S-methyl** and its metabolites is the inhibition of acetylcholinesterase.



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